N-[1-(4-Cyanophenyl)ethenyl]acetamide
Description
N-[1-(4-Cyanophenyl)ethenyl]acetamide is an acetamide derivative featuring a vinyl group substituted with a 4-cyanophenyl moiety. Its structure combines electron-withdrawing cyano groups with the acetamide backbone, influencing both reactivity and interactions in biological systems.
Properties
CAS No. |
823790-72-3 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-[1-(4-cyanophenyl)ethenyl]acetamide |
InChI |
InChI=1S/C11H10N2O/c1-8(13-9(2)14)11-5-3-10(7-12)4-6-11/h3-6H,1H2,2H3,(H,13,14) |
InChI Key |
YLILOFLECOVRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Cyanophenyl)ethenyl]acetamide typically involves the reaction of 4-cyanobenzaldehyde with acetamide in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Cyanophenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[1-(4-Cyanophenyl)ethenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Cyanophenyl)ethenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron Effects: The cyano group (4-CN) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like ethoxy (4-OEt) or hydroxyl (4-OH).
- Steric Considerations: Bulky substituents (e.g., 2-Cl in 2-chloro-N-(4-cyanophenyl)acetamide) may hinder rotational freedom, affecting binding interactions .
T-Type Calcium Channel Inhibition (IC₅₀ Values) :
| Compound Name | Substituent (R) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-[4-(Dimethylamino)phenyl]-N-[1-(4-methylbenzyl)pyrazol-3-yl]acetamide | 4-Me | 7.0 | |
| This compound | 4-CN | 11.0 |
Analysis :
Physicochemical Properties
- Solubility: Cyano derivatives generally exhibit lower aqueous solubility compared to hydroxyl or ethoxy analogs due to reduced polarity .
- Stability : The 4-CN group enhances resistance to oxidative degradation compared to halogenated analogs (e.g., 4-Br may undergo dehalogenation) .
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